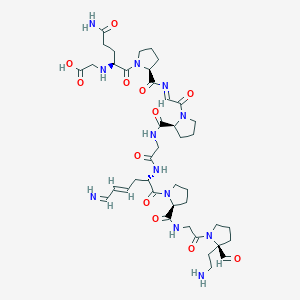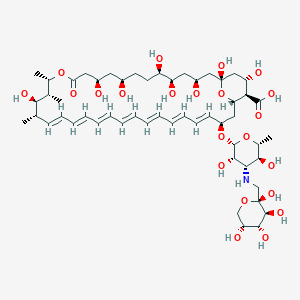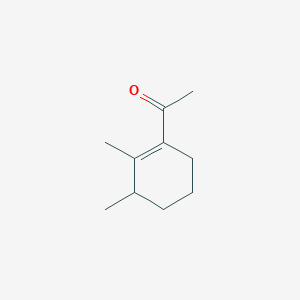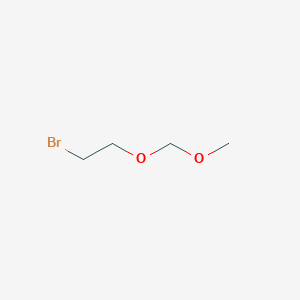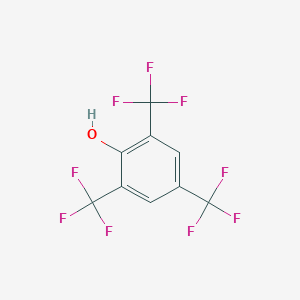
2,4,6-Tris(trifluoromethyl)phenol
Overview
Description
2,4,6-Tris(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of three trifluoromethyl groups attached to a phenol ring. This compound, with the molecular formula C9H3F9O, is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(trifluoromethyl)phenol typically involves the trifluoromethylation of phenol derivatives. One common method is the reaction of 1,3,5-Tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane, forming 2,4,6-Tris(trifluoromethyl)phenyl-lithium, which is then hydrolyzed to yield the desired phenol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale trifluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives of this compound .
Scientific Research Applications
2,4,6-Tris(trifluoromethyl)phenol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 2,4,6-Tris(trifluoromethyl)phenol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound has similar trifluoromethyl groups but differs in the position and number of fluorine atoms.
1,3,5-Tris(trifluoromethyl)benzene: A precursor in the synthesis of 2,4,6-Tris(trifluoromethyl)phenol, it lacks the phenolic hydroxyl group.
Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups, which impart high thermal stability and unique electronic properties. These characteristics make it particularly valuable in applications requiring robust and stable compounds .
Properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRSJKZNKXMYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563504 | |
| Record name | 2,4,6-Tris(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122489-60-5 | |
| Record name | 2,4,6-Tris(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


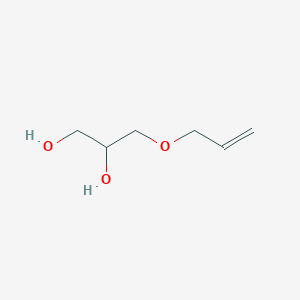
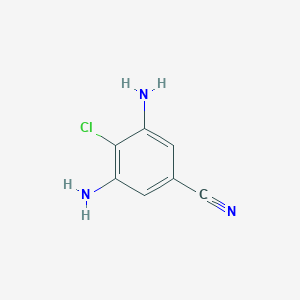

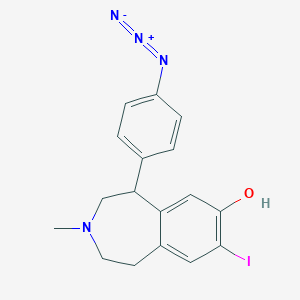
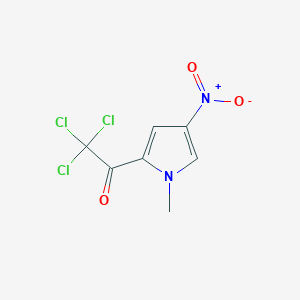
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
![1-Isopropyl-7-methylpyrrolo[1,2-a]pyrazine](/img/structure/B54497.png)

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)
